N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide
Description
N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide (CAS: 380592-25-6) is a synthetic sulfonamide derivative with a molecular formula of C₂₂H₁₈N₂O₃S and an average molecular weight of 390.457 g/mol . Its structure features a dihydroquinolinone core substituted with a methyl group at position 6, a phenyl group at position 4, and a benzenesulfonamide moiety at position 3 (Figure 1).
Properties
IUPAC Name |
N-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-15-12-13-19-18(14-15)20(16-8-4-2-5-9-16)21(22(25)23-19)24-28(26,27)17-10-6-3-7-11-17/h2-14,24H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPHJZNFBDXXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base to form the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as acidic or basic environments
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sulfonamide Derivatives
Key Findings and Contrasts
Structural Variations and Activity
- Dihydroquinolinone vs. Indole Hybrids: The target compound’s dihydroquinolinone core distinguishes it from indole-based sulfonamides (e.g., compounds 9 and 18 in ). Indole derivatives exhibit higher cytotoxicity against MCF-7 and HCT116 cancer cell lines, suggesting that the indole scaffold may enhance antiproliferative activity .
- Substituent Effects : Chlorobenzoyl and heterocyclic groups (e.g., pyrimidine or isoxazole) in indole-based analogs correlate with improved potency. The absence of such electron-withdrawing or bulky substituents in the target compound may explain its lack of reported activity .
Pharmacological Potential
- For example, the indoloquinazoline derivative in demonstrates anticancer properties, possibly mediated by topoisomerase inhibition or DNA intercalation—a hypothesis yet to be tested for the dihydroquinolinone analog .
Biological Activity
N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in anti-inflammatory, antimicrobial, and anticancer therapies. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a quinoline core fused with a benzenesulfonamide group. The IUPAC name is N-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)benzenesulfonamide, with a molecular formula of C22H18N2O3S. The structural uniqueness is attributed to the combination of the quinoline framework and sulfonamide moiety, which enhances its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N2O3S |
| Molecular Weight | 394.45 g/mol |
| IUPAC Name | N-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)benzenesulfonamide |
| InChI | InChI=1S/C22H18N2O3S/c1-15... |
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound shows potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways related to inflammation and cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anticancer Properties : Its ability to modulate apoptotic pathways presents potential as an anticancer agent by promoting programmed cell death in malignant cells.
Research Findings
Recent studies have explored the compound's biological activities across various fields:
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on different cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and lung cancer models, with IC50 values in the low micromolar range.
Anti-inflammatory Potential
Research demonstrated that the compound could reduce pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Antimicrobial Effects
In vitro assays revealed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is compared with other quinoline derivatives and benzenesulfonamides:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Sulfamethoxazole | Sulfonamide structure | Widely used antibiotic |
| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Known for antimicrobial activity |
| N-(6-Methylquinoline) | Methyl group at position 6 | Less complex than the target compound |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial investigating its efficacy in patients with chronic inflammatory diseases reported significant improvements in symptom management.
- Case Study 2 : Laboratory studies on its anticancer effects demonstrated synergistic activity when combined with standard chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
